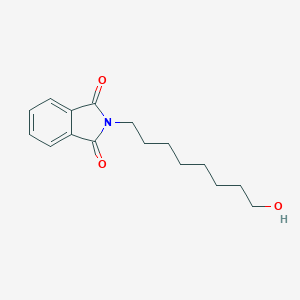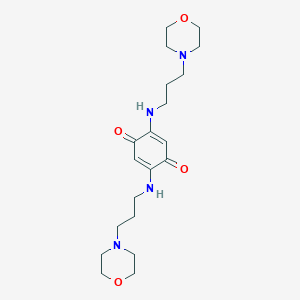
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. BQ-123 was first synthesized in the 1990s and has since been used in various scientific research studies due to its unique properties.
Wirkmechanismus
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone acts as a competitive antagonist of the endothelin A receptor. It binds to the receptor and prevents the binding of endothelin-1, a peptide that causes vasoconstriction and cell proliferation. By blocking the endothelin A receptor, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone reduces vasoconstriction and inhibits cell proliferation.
Biochemische Und Physiologische Effekte
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been shown to inhibit the growth of cancer cells by reducing cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several advantages for lab experiments. It is a selective endothelin A receptor antagonist, which allows researchers to study the specific role of the endothelin A receptor in various physiological processes. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone is also stable in solution, which allows for easy storage and handling. However, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has some limitations. It has a short half-life, which requires frequent administration in animal models. It is also relatively expensive compared to other endothelin receptor antagonists.
Zukünftige Richtungen
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several potential future directions. It could be used in the development of new therapies for cardiovascular diseases, cancer, and inflammation. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone could also be used in combination with other drugs to enhance their therapeutic effects. Future research could also focus on developing new endothelin receptor antagonists with improved pharmacokinetic properties and lower cost.
Conclusion
In conclusion, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone is a synthetic peptide that has been extensively used in scientific research studies due to its unique properties. It selectively blocks the endothelin A receptor and has various biochemical and physiological effects. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several advantages for lab experiments, but also has some limitations. Future research could focus on developing new therapies and improving the pharmacokinetic properties of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone.
Synthesemethoden
The synthesis of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone involves the coupling of two morpholinopropyl groups to a p-benzoquinone molecule. The final product is a cyclic peptide with a molecular weight of 994.2 g/mol.
Wissenschaftliche Forschungsanwendungen
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been extensively used in scientific research studies due to its ability to selectively block the endothelin A receptor. The endothelin A receptor is involved in various physiological processes, including vasoconstriction, cell proliferation, and inflammation. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been used in studies related to cardiovascular diseases, cancer, and inflammation.
Eigenschaften
CAS-Nummer |
110052-34-1 |
|---|---|
Produktname |
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone |
Molekularformel |
C20H32N4O4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2,5-bis(3-morpholin-4-ylpropylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32N4O4/c25-19-16-18(22-4-2-6-24-9-13-28-14-10-24)20(26)15-17(19)21-3-1-5-23-7-11-27-12-8-23/h15-16,21-22H,1-14H2 |
InChI-Schlüssel |
JLWBELVGHBYDJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC2=CC(=O)C(=CC2=O)NCCCN3CCOCC3 |
Kanonische SMILES |
C1COCCN1CCCNC2=CC(=O)C(=CC2=O)NCCCN3CCOCC3 |
Andere CAS-Nummern |
110052-34-1 |
Synonyme |
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



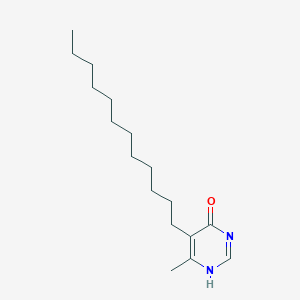




![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
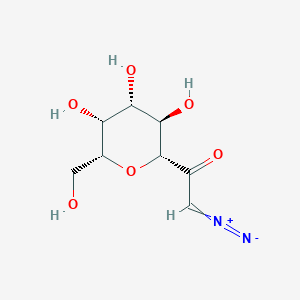
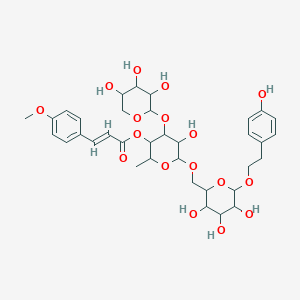
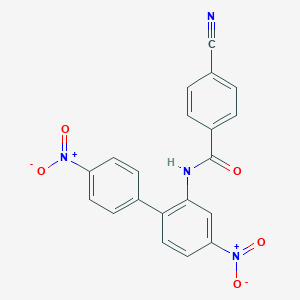
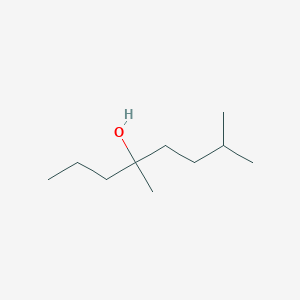
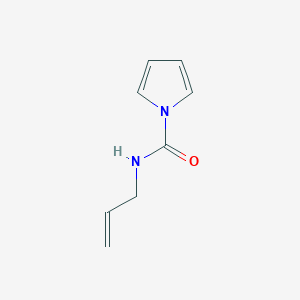
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
